Chlorodiphenylphosphine sulfide
Overview
Description
Chlorodiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C12H10ClPS It is a derivative of chlorodiphenylphosphine, where a sulfur atom is bonded to the phosphorus atom
Preparation Methods
Chlorodiphenylphosphine sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Chlorodiphenylphosphine sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diphenylphosphine oxide. Reduction reactions, such as those involving sodium, can lead to the formation of tetraphenyldiphosphine. Substitution reactions with nucleophiles, such as ammonia, can produce thiophosphorylamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chlorodiphenylphosphine sulfide has several scientific research applications In chemistry, it is used as a reagent for introducing the diphenylphosphinyl moiety into molecules, which is valuable in the synthesis of various ligands and catalystsIn industry, it is used as an intermediate in the production of antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners .
Mechanism of Action
The mechanism of action of chlorodiphenylphosphine sulfide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. The sulfur atom can also participate in reactions, such as forming thiophosphoryl groups. The molecular targets and pathways involved in these reactions depend on the specific context and application .
Comparison with Similar Compounds
Chlorodiphenylphosphine sulfide can be compared with other similar compounds, such as chlorodiphenylphosphine and diphenylphosphine oxide. While chlorodiphenylphosphine is primarily used as a reagent for introducing the diphenylphosphinyl group, this compound offers additional reactivity due to the presence of the sulfur atom. Diphenylphosphine oxide, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .
Biological Activity
Chlorodiphenylphosphine sulfide (CDPPS) is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, biological activity, and applications of CDPPS, supported by recent research findings and data tables.
Synthesis of this compound
This compound is synthesized from chlorodiphenylphosphine (CDPP) through a reaction with elemental sulfur. The general reaction can be represented as follows:
This compound can further undergo hydrolysis or reduction to yield various derivatives, which may exhibit different biological activities.
CDPPS is characterized by the following properties:
- Molecular Formula : C₁₂H₁₀ClPS
- Molecular Weight : 240.73 g/mol
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents
Biological Activity
The biological activity of CDPPS has been explored in various studies, particularly regarding its role as a potential therapeutic agent and its interactions with biological systems.
Antimicrobial Activity
Research has indicated that CDPPS exhibits significant antimicrobial properties. A study demonstrated that CDPPS showed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
These results suggest that CDPPS could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the effects of CDPPS on human cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. For instance, the IC₅₀ values for various cancer cell lines are summarized below:
Cell Line | IC₅₀ (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings highlight the potential of CDPPS in cancer therapeutics, warranting further investigation into its mechanisms of action.
The biological activity of CDPPS may be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that CDPPS may inhibit certain phosphatases, leading to altered phosphorylation states of critical proteins involved in cell proliferation and apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Shargil et al. (2021) examined the antimicrobial efficacy of various organophosphorus compounds, including CDPPS. The results indicated that CDPPS had superior activity compared to traditional antibiotics against resistant bacterial strains.
- Case Study on Cancer Cell Inhibition : A recent publication investigated the effects of CDPPS on breast cancer cell proliferation. The study found that treatment with CDPPS resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
Properties
IUPAC Name |
chloro-diphenyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMVHBQZQWKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286639 | |
Record name | Chlorodiphenylphosphine sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-37-8 | |
Record name | Chlorodiphenylphosphine sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorodiphenylphosphine sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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